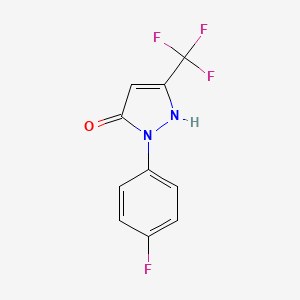![molecular formula C15H13FN4O B11188304 N-(1,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-fluorobenzamide](/img/structure/B11188304.png)
N-(1,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-fluorobenzamide is a heterocyclic compound that belongs to the class of pyrazolopyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound consists of a pyrazolopyridine core with a dimethyl substitution at positions 1 and 6, and a fluorobenzamide moiety attached to the nitrogen atom at position 3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-fluorobenzamide typically involves the construction of the pyrazolopyridine core followed by the introduction of the fluorobenzamide group. One common method involves the cyclization of appropriate precursors to form the pyrazolopyridine ring system. For example, the reaction of 3-amino-1,6-dimethylpyrazole with 2-chloropyridine under basic conditions can yield the desired pyrazolopyridine intermediate. This intermediate can then be reacted with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(1,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom in the benzamide moiety can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides with different functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(1,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby exerting its anticancer effects.
Comparison with Similar Compounds
N-(1,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-fluorobenzamide can be compared with other pyrazolopyridine derivatives:
N-(1,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-chlorobenzamide: Similar structure but with a chlorine atom instead of fluorine, which may affect its biological activity and reactivity.
N-(1,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-bromobenzamide: Contains a bromine atom, which can influence its pharmacokinetic properties.
N-(1,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-iodobenzamide:
The uniqueness of this compound lies in its specific substitution pattern, which can result in distinct biological activities and chemical reactivity compared to its analogs.
Properties
Molecular Formula |
C15H13FN4O |
|---|---|
Molecular Weight |
284.29 g/mol |
IUPAC Name |
N-(1,6-dimethylpyrazolo[3,4-b]pyridin-3-yl)-2-fluorobenzamide |
InChI |
InChI=1S/C15H13FN4O/c1-9-7-8-11-13(19-20(2)14(11)17-9)18-15(21)10-5-3-4-6-12(10)16/h3-8H,1-2H3,(H,18,19,21) |
InChI Key |
DBLGKXJIJNXMDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=NN2C)NC(=O)C3=CC=CC=C3F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(acetylamino)phenyl]-2-[1-(furan-2-ylmethyl)-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide](/img/structure/B11188228.png)
![1-{2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-4-phenylpiperazine](/img/structure/B11188232.png)

![2-[(2-Chlorophenyl)amino]-2'-(4-ethylpiperazin-1-YL)-4'-methyl-1,6-dihydro-[4,5'-bipyrimidin]-6-one](/img/structure/B11188257.png)
![9-(4-fluorophenyl)-6-(furan-2-yl)-2-methyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B11188261.png)
![Ethyl 2-[(3-chlorobenzyl)sulfanyl]-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11188265.png)
![4-chloro-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N-(thiophen-2-ylmethyl)benzenesulfonamide](/img/structure/B11188267.png)
![5-benzyl-2-[4-(4-chlorophenyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one](/img/structure/B11188272.png)
![2-[4-(diphenylmethyl)piperazin-1-yl]-6-methyl-5-(2-methylbenzyl)pyrimidin-4(3H)-one](/img/structure/B11188274.png)
![Ethyl 4-[({2-[4-(4-fluorophenyl)piperazin-1-yl]-6-oxo-3,4,5,6-tetrahydropyrimidin-4-yl}carbonyl)amino]benzoate](/img/structure/B11188277.png)
![Ethyl 7-[4-(methylsulfanyl)phenyl]-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11188282.png)
![N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}-N-(3-methylphenyl)quinoline-2-carboxamide](/img/structure/B11188292.png)
![Isopropyl 1-benzyl-7-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B11188300.png)
![2-[4-(hexyloxy)phenyl]-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B11188301.png)
